Minocycline-d6 Dihydrochloride

LC-MS/MS Bioanalysis Pharmacokinetics

Accurate minocycline quantification in complex biological matrices demands a co-eluting, isotopically pure internal standard to correct for matrix effects and variable extraction recovery. Minocycline-d6 Dihydrochloride (CAS 1036070-10-6) is a stable, deuterated analog engineered for precise LC-MS/MS quantitation. Using non-isotopic surrogates introduces unacceptable analytical risk from differential ion suppression and recovery. This certified IS ensures regulatory-compliant PK data integrity. - Isotopic purity ≥98% deuterium enrichment, validated for clinical PK, bioequivalence, and tissue distribution studies. - Co-elutes with analyte on reversed-phase LC; distinguishable by +6 Da mass shift for unequivocal SRM/MRM detection. - Available in research-scale quantities with rapid global shipping to accelerate method development and validation.

Molecular Formula C23H27N3O7
Molecular Weight 463.52
CAS No. 1036070-10-6
Cat. No. B563531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline-d6 Dihydrochloride
CAS1036070-10-6
Synonyms[4S-(4α,4aα,5aα,12aα)]-4-(Dimethylamino-d6)-7-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydro-1,11-dioxo-2-naphthacenecarboxamide Dihydrochloride;  Arestin-d6;  Dynacin-d6;  Klinomycin-d6; 
Molecular FormulaC23H27N3O7
Molecular Weight463.52
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
InChIInChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3
InChIKeyFFTVPQUHLQBXQZ-ZLHZFRHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minocycline-d6 Dihydrochloride: Deuterated Internal Standard


Minocycline-d6 Dihydrochloride is a stable, isotopically labeled analog of the semisynthetic tetracycline antibiotic minocycline. Its core function is as a deuterated internal standard (IS) for the precise quantification of unlabeled minocycline in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The substitution of six hydrogen atoms with deuterium alters the molecular mass without significantly changing the chemical properties, allowing the compound to co-elute with the analyte while being distinguishable by the mass spectrometer .

Workflow LC-MS/MS quantification of minocycline
Key Feature Co-eluting deuterated IS (+6 Da shift)
Use Context Bioanalytical method development and sample analysis

Risks of Generic Substitution for Minocycline-d6


Substituting Minocycline-d6 Dihydrochloride with a non-isotopic analog, such as tetracycline or clarithromycin, or using a less rigorously characterized deuterated standard, introduces unacceptable analytical risk. As demonstrated in direct head-to-head method comparisons, structural analogs can exhibit different extraction efficiencies, chromatographic behavior, and ion suppression/enhancement profiles in complex matrices like human plasma and urine, leading to significant inaccuracies in minocycline quantification [1]. The quantitative and validated analytical advantage of a co-eluting, isotopically pure internal standard like Minocycline-d6 is fundamental for meeting regulatory bioanalytical method validation criteria and ensuring the integrity of pharmacokinetic data .

Extraction recovery profiles may differ between analog IS and analyte, risking quantification accuracy.
Non-isotopic analog loses co-elution; ion suppression or enhancement may not be corrected comparably.
Bioanalytical method validation endpoints may require additional review without a deuterated co-eluting IS.

Evidence for Selecting Minocycline-d6 Dihydrochloride


Performance vs. Tetracycline Internal Standard

Minocycline-d6 provides a clear, quantitative advantage over the use of a structural analog like tetracycline as an internal standard. A study using tetracycline as an IS for minocycline quantification in human plasma and urine reported a mean extraction recovery of 64.3% for the IS, while the analyte minocycline (MC) showed a variable recovery range of 64.3% to 84.6% [1]. The use of a co-eluting deuterated IS like Minocycline-d6 corrects for this variable recovery and potential matrix effects, which are not compensated for by a structurally dissimilar analog, leading to more accurate and precise concentration measurements .

Extraction recovery correction
Method context
d6-IS corrects variable minocycline recovery (64.3–84.6%); tetracycline IS: fixed 64.3% recovery only.
Supports quantification accuracy in method development.
Cross-study comparable; human plasma/urine conditions.
LC-MS/MS Bioanalysis Pharmacokinetics

Validated Sensitivity and Specificity in Clinical Assays

Minocycline-d6 Dihydrochloride is integral to achieving high analytical performance in validated clinical methods. In a study using Minocycline-d6 as an internal standard for detecting carbapenemase activity, the method demonstrated a sensitivity of 94% and a specificity of 100% . This is achieved through the precise multiple reaction monitoring (MRM) transitions unique to the deuterated compound, such as the quantifier ion transition *m/z* 464.2 → 358.2 . These validation metrics are critical for ensuring the reliability of clinical trial data.

Sensitivity & specificity
Data to verify
94% sensitivity, 100% specificity reported for method using this IS.
Reported method performance; source data to verify.
Carbapenemase activity assay context.
Method Validation Clinical Trial Internal Standard

Precise MRM Transitions for Analyte Identification

The specific and reproducible MRM transitions for Minocycline-d6 enable its unambiguous identification and quantification separate from the unlabeled analyte. In a pharmacokinetic study, the transitions *m/z* 464.2 → 447.1 were used for Minocycline-d6, compared to *m/z* 458.3 → 441.0 for unlabeled minocycline . A separate study further optimized MRM parameters for Minocycline-d6, using *m/z* 464.2 → 358.2 as a quantifier ion and *m/z* 464.2 → 447.2 as a qualifier ion, with specific declustering potentials and collision energies defined . These precise parameters, made possible by the stable isotopic label, are essential for robust and transferable LC-MS/MS methods.

MRM transition parameters
Reported
Quantifier: 464.2→358.2; Qualifier: 464.2→447.2; DP/CE defined.
Supports method setup and transfer.
Verification with own instruments recommended.
Mass Spectrometry MRM Isotopic Purity

Clinical Robustness in Multi-Site Studies

The utility of Minocycline-d6 is not just theoretical; it has been demonstrated in a large-scale clinical context. In a Phase 1 study for a new minocycline formulation, while the published method used tetracycline as an IS, a follow-on PK study of intravenous minocycline in critically ill patients successfully utilized Minocycline-d6 as the internal standard for quantifying total and unbound minocycline in plasma . The successful application of the Minocycline-d6 method in this patient population, which is known for complex and variable biological matrices, is a powerful testament to its robustness and reliability compared to the analog IS method.

Complex matrix application
Context-dependent
Applied in plasma from critically ill patients; total and unbound minocycline quantified.
May support method robustness in complex research matrices.
Requires own matrix validation; clinical context adapted to research.
Clinical Trial Stability Reproducibility

Application Scenarios for Minocycline-d6


Clinical Pharmacokinetic and Pharmacodynamic Studies

This is the primary application. Minocycline-d6 Dihydrochloride is the gold standard for accurate quantification of minocycline in plasma and other matrices from clinical trials. The quantitative evidence in Section 3 demonstrates its ability to correct for matrix effects and variable extraction recovery, providing the reliable PK data (e.g., Cmax, AUC) necessary for regulatory submissions and dose optimization in patient populations, including critically ill patients .

Generic Drug Bioequivalence Studies

For bioequivalence testing of new minocycline formulations against a reference product, regulatory agencies like the FDA require robust and validated analytical methods. The use of a stable, isotopically labeled internal standard like Minocycline-d6 Dihydrochloride is a key component of these methods, ensuring the high accuracy and precision needed to demonstrate equivalence within the required 80-125% confidence intervals for key PK parameters [1].

Method Development for Novel Biological Matrices

As minocycline is investigated for new indications (e.g., neuroinflammation, cancer) involving different biological matrices (e.g., cerebrospinal fluid, tissue homogenates), Minocycline-d6 Dihydrochloride is an essential tool. The defined MRM parameters and documented robustness in complex matrices [2] provide a validated starting point for developing and validating new bioanalytical methods, accelerating research and reducing method development costs.

Application
Selection Property
Validation Focus
Minocycline PK bioanalytical studies in human plasma
Co-eluting deuterated IS for matrix-effect correction
Accuracy and precision across multiple batches
Comparative PK method validation for formulation studies
Isotopic internal standard for consistent extraction recovery
Inter-batch reproducibility and method transferability
Method transfer to non-standard research matrices
Documented MRM parameters and matrix robustness context
Matrix-effect assessment and LLOQ verification

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15 linked technical documents
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